molecular formula C13H10N4O3S2 B11285641 N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11285641
M. Wt: 334.4 g/mol
InChI Key: VAZIUWONDOAISM-UHFFFAOYSA-N
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Description

benzenesulfonamide derivative , is a fascinating compound with diverse applications Its chemical structure consists of a benzothiadiazole core functionalized with a sulfamoyl group and a carboxamide moiety

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 366.4 g/mol

Preparation Methods

Synthesis Routes: Several synthetic routes lead to the formation of N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide. One efficient method involves the reaction of 4-aminobenzenesulfonamide with 2-amino-1,3-benzothiazole-5-carboxylic acid. The reaction proceeds under mild conditions, yielding the desired compound in up to 90% yield .

Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale batch processes or continuous flow reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient production.

Chemical Reactions Analysis

Reactivity: N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide participates in various chemical reactions:

    Substitution Reactions: The sulfamoyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The benzothiadiazole core may undergo redox reactions.

    Amide Hydrolysis: The carboxamide moiety can be hydrolyzed under specific conditions.

Common Reagents:

    Acids and Bases: Used for hydrolysis and pH adjustments.

    Oxidizing Agents: Employed in oxidation reactions.

    Reducing Agents: Used for reduction processes.

Major Products: The primary products depend on the specific reaction conditions. Hydrolysis of the carboxamide group yields benzenesulfonamide derivatives, while substitution reactions lead to various functionalized analogs.

Scientific Research Applications

N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide finds applications in:

Mechanism of Action

The exact mechanism by which N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific protein targets or cellular pathways.

Comparison with Similar Compounds

While N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out for its unique structure, similar compounds include other benzenesulfonamides and benzothiadiazoles. These analogs may have distinct properties and applications.

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C13H10N4O3S2/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)8-1-6-11-12(7-8)17-21-16-11/h1-7H,(H,15,18)(H2,14,19,20)

InChI Key

VAZIUWONDOAISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)N

Origin of Product

United States

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